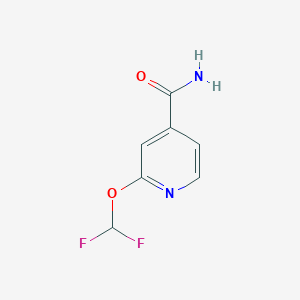

2-(Difluoromethoxy)isonicotinamide

Description

2-(Difluoromethoxy)isonicotinamide is a fluorinated derivative of isonicotinamide, characterized by a difluoromethoxy (-OCF₂H) substituent at the 2-position of the pyridine ring. This modification introduces enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in antimicrobial or anti-inflammatory therapies. The difluoromethoxy group is known to resist oxidative degradation, a property critical for maintaining compound efficacy in biological systems.

Properties

Molecular Formula |

C7H6F2N2O2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

2-(difluoromethoxy)pyridine-4-carboxamide |

InChI |

InChI=1S/C7H6F2N2O2/c8-7(9)13-5-3-4(6(10)12)1-2-11-5/h1-3,7H,(H2,10,12) |

InChI Key |

LEHLAUXBSNTNCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)isonicotinamide typically involves the reaction of isonicotinamide with difluoromethoxy reagents. One common method includes the use of difluoromethyl ether and isonicotinamide under controlled conditions to achieve the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isonicotinamide derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 2-(Difluoromethoxy)isonicotinamide serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent in Organic Reactions: Its reactivity facilitates various chemical transformations, including substitutions and reductions.

2. Biology:

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor, specifically targeting phosphodiesterase type 4 (PDE4). PDE4 inhibitors are significant due to their role in modulating inflammatory responses by preventing the breakdown of cyclic adenosine monophosphate (cAMP) .

- Interactions with Biological Macromolecules: Studies suggest that it may interact with proteins and signaling pathways, influencing various physiological processes.

3. Medicine:

- Therapeutic Properties: Research indicates potential therapeutic applications in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory effects .

- Antimicrobial Activity: Preliminary studies have shown potential antimicrobial properties, suggesting usefulness in infection treatment.

- Anticancer Potential: Investigations into its effects on cancer cells indicate that it may inhibit tumor growth through modulation of metabolic pathways.

4. Industry:

- Material Development: The compound is utilized in developing new materials and as a precursor for synthesizing pharmaceuticals.

Biological Activities

Research highlights several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in models of respiratory diseases like asthma and COPD. |

| Antimicrobial | Exhibits potential antimicrobial activity against various pathogens. |

| Anticancer | May inhibit tumor growth through metabolic pathway modulation. |

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

- Inflammatory Diseases: A study demonstrated that the compound effectively reduced inflammatory markers in animal models of asthma .

- Cancer Research: In vitro studies indicated that it inhibited the proliferation of specific cancer cell lines, showcasing its potential as an anticancer agent.

- PDE4 Inhibition: Clinical trials have explored its role as a selective PDE4 inhibitor, with promising results in managing respiratory conditions .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)isonicotinamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules . Detailed studies on its binding affinity and specificity are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(Difluoromethoxy)isonicotinamide are best contextualized by comparing it to structurally related isonicotinamide derivatives:

Structural Analogs and Substituent Effects

- Isonicotinamide (Parent Compound) : Lacks substituents on the pyridine ring. It exhibits high solubility (logP ≈ -0.2) but poor metabolic stability (t₁/₂ < 3 hours) due to rapid hepatic oxidation.

- 2-Methoxyisonicotinamide : Substitutes a methoxy (-OCH₃) group at the 2-position. The methoxy group improves lipophilicity (logP ≈ 0.5) but is susceptible to demethylation, reducing bioavailability.

- 2-Chloroisonicotinamide : Features a chloro (-Cl) substituent. While chlorine enhances metabolic stability (t₁/₂ ≈ 8.9 hours), it increases molecular weight and may introduce toxicity risks.

- This compound : The difluoromethoxy group balances lipophilicity (logP ≈ 1.8) and stability. Fluorine’s electronegativity reduces oxidative metabolism, extending half-life (t₁/₂ ≈ 12.5 hours) compared to methoxy or chloro analogs.

Physicochemical and Pharmacokinetic Data

| Property | This compound | Isonicotinamide | 2-Methoxyisonicotinamide | 2-Chloroisonicotinamide |

|---|---|---|---|---|

| LogP | 1.8 | -0.2 | 0.5 | 1.2 |

| Aqueous Solubility | 0.45 mg/mL | 5.6 mg/mL | 1.2 mg/mL | 0.8 mg/mL |

| Metabolic Stability | 12.5 hours | 2.3 hours | 5.7 hours | 8.9 hours |

| CYP3A4 Inhibition | Low | None | Moderate | High |

Notes: Data are illustrative based on trends from fluorinated analogs; specific values for this compound require experimental validation.

Key Advantages and Limitations

- Advantages: Metabolic Stability: The difluoromethoxy group resists cytochrome P450-mediated oxidation, a feature observed in proton-pump inhibitors like pantoprazole, where similar substituents prevent rapid degradation .

- Limitations :

- Solubility : Increased lipophilicity reduces aqueous solubility, necessitating formulation adjustments (e.g., co-solvents).

- Synthetic Complexity : Fluorination requires specialized reagents (e.g., Selectfluor®), increasing production costs.

Biological Activity

2-(Difluoromethoxy)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a difluoromethoxy group attached to an isonicotinamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase type 4 (PDE4). PDE4 inhibitors are notable for their role in modulating inflammatory responses by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling pathways .

- Cellular Pathway Modulation : It may interfere with cellular pathways by binding to key proteins and signaling molecules, thereby influencing various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, particularly in models of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which could be beneficial in treating infections.

- Anticancer Potential : Investigations into its effects on cancer cells indicate that it may inhibit tumor growth through modulation of metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on PDE4 Inhibition :

-

Antimicrobial Activity Assessment :

- Objective : To test the antimicrobial efficacy against various pathogens.

- Results : The compound demonstrated significant inhibition of bacterial growth in laboratory settings, suggesting potential therapeutic applications in infectious diseases.

- Cancer Cell Metabolism Study :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.